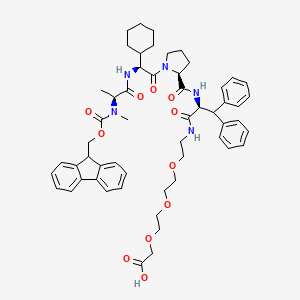

cIAP1 Ligand-Linker Conjugates 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H67N5O11 |

|---|---|

Molecular Weight |

974.1 g/mol |

IUPAC Name |

2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1 |

InChI Key |

XUBCVTIJEMTJIG-GXLLLHHCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Foundational & Exploratory

cIAP1 Ligand-Linker Conjugate 4: A Technical Guide to a Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target and mediator in the field of targeted protein degradation (TPD). As an E3 ubiquitin ligase, cIAP1 can be hijacked by heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins of interest (POIs). These cIAP1-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a promising therapeutic modality, particularly in oncology.[1][2]

This technical guide focuses on cIAP1 Ligand-Linker Conjugate 4 , a commercially available chemical entity designed for the synthesis of cIAP1-recruiting PROTACs.[3][4] This conjugate incorporates a ligand that binds to cIAP1, connected to a linker with a reactive functional group, allowing for straightforward conjugation to a ligand for a POI. This document provides an in-depth overview of the underlying biology of cIAP1, the mechanism of action of cIAP1-based degraders, representative data, and detailed experimental protocols for the evaluation of the resulting PROTACs.

The Role of cIAP1 in Cellular Signaling

cIAP1, and its close homolog cIAP2, are members of the Inhibitor of Apoptosis (IAP) family of proteins, characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains.[5][6] Despite their name, their primary role is not the direct inhibition of caspases, but rather the regulation of cell signaling pathways, particularly those involved in inflammation and cell survival, such as the NF-κB pathway.[7][8] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[9][10] This enzymatic function allows cIAP1 to catalyze the transfer of ubiquitin to substrate proteins, marking them for various cellular fates, including proteasomal degradation.[11]

The activity of cIAP1 is regulated by the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. SMAC mimetics, such as LCL161, are small molecules designed to mimic this interaction, binding to the BIR domains of cIAP1 and inducing a conformational change that leads to its auto-ubiquitination and subsequent degradation.[1][12] This event has two major consequences: the stabilization of NIK, leading to the activation of the non-canonical NF-κB pathway, and the sensitization of cells to apoptosis.[1] It is this ability to be bound by small molecules that makes cIAP1 an attractive E3 ligase for PROTAC development.

Mechanism of Action of cIAP1-Based PROTACs (SNIPERs)

cIAP1 Ligand-Linker Conjugate 4 serves as a foundational component for the construction of SNIPERs. A SNIPER is a heterobifunctional molecule comprising three key components: a cIAP1-binding ligand, a linker, and a ligand for a POI. The fundamental mechanism of action involves the SNIPER acting as a molecular scaffold to induce the formation of a ternary complex between cIAP1 and the POI.[2] This induced proximity facilitates the cIAP1-mediated poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome.[13]

An interesting feature of many cIAP1-based degraders is their ability to also induce the auto-degradation of cIAP1 itself.[2][14] This can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[1]

Caption: Signaling pathway of cIAP1-mediated targeted protein degradation.

Quantitative Data for cIAP1-Based PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters. Since specific data for PROTACs synthesized from "cIAP1 Ligand-Linker Conjugate 4" is not publicly available, the following tables present representative data for cIAP1-based PROTACs from published literature to provide a benchmark for researchers.

| Parameter | Description | Typical Range |

| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 nM - 10 µM |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | 70% - >95% |

| Binding Affinity (K_d, K_i) | The equilibrium dissociation or inhibition constant for the binding of the PROTAC's ligands to the POI and cIAP1. | 1 nM - 10 µM |

| IC₅₀ (Viability) | The concentration of the PROTAC that inhibits cell viability by 50%. | Varies greatly depending on the target and cell line. |

Table 1: Key Performance Parameters for cIAP1-Based PROTACs.

| Target Protein | cIAP1 Ligand Type | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line |

| BRD4 | LCL161 derivative | PEG | ~30 nM | >90% | HeLa |

| BCL-X_L_ | IAP antagonist 1 | PEG | ~50 nM | ~80% | MyLa 1929 |

| BTK | Aminopyrazole | Alkyl | 182 nM | >90% | THP-1 |

| ERα | LCL161 derivative | Alkyl | ~10 nM | >90% | MCF-7 |

Table 2: Examples of Published cIAP1-Based PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a novel PROTAC synthesized using a cIAP1 ligand-linker conjugate.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

-

Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine the DC₅₀ and Dₘₐₓ.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the formation of the POI-PROTAC-cIAP1 ternary complex.

-

Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours). To prevent degradation of the complex, pre-treat with a proteasome inhibitor like MG132 for 1-2 hours.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or cIAP1 conjugated to magnetic beads overnight at 4°C.

-

Washing: Wash the beads multiple times to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluates by Western blotting, probing for the POI and cIAP1 to confirm their interaction.

Cell Viability Assay

This assay measures the effect of protein degradation on cell survival and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as MTT or resazurin (B115843) and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Caption: Experimental workflow for the evaluation of a cIAP1-based PROTAC.

Synthesis and Logical Relationship of a SNIPER

The synthesis of a SNIPER using cIAP1 Ligand-Linker Conjugate 4 involves a chemical reaction between the reactive group on the linker and a complementary functional group on the POI ligand. The choice of reaction depends on the specific functionalities of the two components.

Caption: Logical relationship of SNIPER synthesis.

Conclusion

cIAP1 Ligand-Linker Conjugate 4 is a valuable tool for researchers in the field of targeted protein degradation. By providing a pre-synthesized cIAP1-binding moiety and linker, it streamlines the development of novel SNIPER molecules. Understanding the underlying biology of cIAP1 and employing rigorous experimental protocols are crucial for the successful design and evaluation of these potent protein degraders. While specific data for this conjugate is limited, the wealth of information available for the broader class of cIAP1-based PROTACs provides a solid foundation for advancing research and development in this exciting therapeutic area.

References

- 1. mdpi.com [mdpi.com]

- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epigenetics Compound Library | TargetMol [targetmol.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Drug-like natural compound library | Targetmol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compound Libraries | Inhibitors | Virtual Screening - TargetMol | TAR [targetmol.com]

- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. researchgate.net [researchgate.net]

cIAP1 as an E3 Ligase for Targeted Protein Degradation: A Technical Guide

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical E3 ubiquitin ligase in the field of targeted protein degradation (TPD). Its role extends beyond its canonical function in apoptosis regulation to encompass the ubiquitination and subsequent proteasomal degradation of a diverse range of cellular proteins. This technical guide provides an in-depth overview of cIAP1's mechanism of action as an E3 ligase and its application in TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key cellular pathways and experimental workflows involving cIAP1.

Introduction to cIAP1 E3 Ligase Function

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[1] It is this RING domain that confers E3 ubiquitin ligase activity to cIAP1, enabling it to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein.[1][2] This ubiquitination can lead to various cellular outcomes, with K48-linked polyubiquitination primarily targeting proteins for degradation by the 26S proteasome.

cIAP1's E3 ligase activity is implicated in numerous signaling pathways, most notably the NF-κB and apoptotic pathways.[1][2] It ubiquitinates key signaling molecules such as Receptor-Interacting Proteins (RIPs), TNF Receptor-Associated Factors (TRAFs), and caspases, thereby modulating inflammatory responses and cell survival.[2][3] The ability of cIAP1 to be co-opted for the degradation of specific proteins of interest has made it a valuable target in the development of novel therapeutics.

Mechanism of cIAP1 in Targeted Protein Degradation

Targeted protein degradation technologies like PROTACs and SNIPERs leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.

In the context of cIAP1-based degraders, a small molecule, often a SMAC mimetic, binds to the BIR3 domain of cIAP1.[5][6] This binding event induces a conformational change in cIAP1, activating its E3 ligase function.[7] The PROTAC or SNIPER molecule then brings the POI into close proximity with the activated cIAP1, facilitating the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[8]

A key feature of cIAP1-based degraders is that the binding of the degrader molecule to cIAP1 can also induce its own ubiquitination and degradation, a phenomenon known as auto-ubiquitination.[4] This can have implications for the duration of the degradation effect and the overall cellular response.

Quantitative Data on cIAP1 Ligands and Degraders

The development of potent and selective cIAP1-targeting ligands is crucial for the design of effective degraders. The binding affinity of these ligands to the BIR3 domain of cIAP1 is a key determinant of their ability to recruit the E3 ligase. This affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd).

Table 1: Binding Affinities (Ki) of SMAC Mimetics to the cIAP1 BIR3 Domain

| Compound | Ki (nM) for cIAP1 BIR3 | Reference |

| SM-337 (1) | 2.5 | [5][6] |

| Compound 2 (p-H) | 4.8 | [5][6] |

| Compound 3 (p-F) | 1.8 | [5][6] |

| Compound 4 (p-Cl) | 1.1 | [5][6] |

| Compound 5 (p-Br) | 3.2 | [5][6] |

| Compound 6 (p-CH3) | 4.0 | [5][6] |

| Compound 7 (p-CF3) | 10.3 | [5][6] |

| Smac037 | Low nanomolar EC50 | [9] |

| Smac066 | Low nanomolar EC50 | [9] |

| Dimeric Macrocycle 10 | Potent binder (IC50) | [10] |

| Dimeric Macrocycle 14 | Potent binder (IC50) | [10] |

The efficacy of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are highly dependent on the specific PROTAC architecture, the target protein, and the cellular context.

Table 2: Illustrative Degradation Parameters for cIAP1-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| RC-1 (BTK degrader) | BTK | Mino | >1000 | ~80 | [11] |

| RC-3 (BTK degrader) | BTK | Mino | <10 | ~90 | [11] |

| IR-1 (BTK degrader) | BTK | Mino | <10 | ~90 | [11] |

| IR-2 (BTK degrader) | BTK | Mino | <10 | ~90 | [11] |

| NC-1 (BTK degrader) | BTK | Mino | 2.2 | 97 | [11] |

| Generic HDAC PROTAC 7 | HDAC1/3 | HCT116 | 910/640 | ~70/80 | [12] |

| Generic HDAC PROTAC 9 | HDAC1/3 | HCT116 | 550/530 | ~80/90 | [12] |

| Generic HDAC PROTAC 22 | HDAC3 | HCT116 | 440 | 77 | [12] |

Note: The HDAC PROTACs are included as illustrative examples of DC50 and Dmax values and are not cIAP1-based.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study cIAP1-mediated protein degradation.

In Vitro Ubiquitination Assay

This assay directly assesses the E3 ligase activity of cIAP1 towards a specific substrate protein.

Reagents:

-

5X Ubiquitination Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP.[13]

-

E1 Activating Enzyme (e.g., UBE1): Stock solution at a working concentration of ~250 ng per reaction.[13]

-

E2 Conjugating Enzyme (e.g., UbcH5a/b/c): Stock solution at a working concentration of ~500 ng per reaction.[13]

-

Ubiquitin: Stock solution at a working concentration of ~0.5 µg per reaction.[13]

-

Recombinant cIAP1: Purified protein.

-

Substrate Protein: Purified protein of interest.

-

2X SDS-PAGE Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 200 mM DTT.

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube on ice by adding the following components in order:

-

8 µL of 5X Ubiquitination Buffer

-

E1 Activating Enzyme (to a final concentration of ~250 ng)

-

E2 Conjugating Enzyme (to a final concentration of ~500 ng)

-

Ubiquitin (to a final concentration of ~0.5 µg)

-

Substrate Protein (to a final concentration of ~0.5 µg)

-

Recombinant cIAP1

-

Nuclease-free water to a final volume of 40 µL.[13]

-

-

As a negative control, prepare a parallel reaction without ATP.

-

Initiate the reaction by adding cIAP1.

-

Incubate the reaction mixture at 37°C for 60-90 minutes.[13]

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[13]

-

Analyze the reaction products by SDS-PAGE and western blotting using antibodies against the substrate protein and/or ubiquitin. A high molecular weight smear indicates polyubiquitination of the substrate.

Immunoprecipitation of Ubiquitinated Proteins

This method is used to isolate ubiquitinated proteins from cell lysates to confirm the ubiquitination of a target protein in a cellular context.

Reagents:

-

Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[14] Add protease and phosphatase inhibitors immediately before use.

-

Wash Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate.[15] Add protease inhibitors before use.

-

Protein A/G Agarose (B213101) Beads: 50% slurry in wash buffer.

-

Primary Antibody: Specific for the protein of interest.

-

2X SDS-PAGE Sample Buffer.

Procedure:

-

Lyse cells in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 12,000-16,000 x g for 20 minutes at 4°C.[14]

-

Transfer the supernatant to a new pre-chilled tube.

-

Pre-clear the lysate by adding 20-30 µL of Protein A/G agarose bead slurry and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add the primary antibody specific to the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

-

Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

-

Pellet the beads by centrifugation and analyze the supernatant by SDS-PAGE and western blotting with an anti-ubiquitin antibody.

Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in the levels of a target protein following treatment with a cIAP1-based degrader.

Reagents:

-

Cell Lysis Buffer (e.g., RIPA Buffer).

-

Protein Assay Reagent (e.g., BCA or Bradford).

-

SDS-PAGE Gels.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[16]

-

Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[16]

-

Primary Antibody: Specific for the protein of interest and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody: HRP-conjugated anti-species IgG.

-

Chemiluminescent Substrate.

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the cIAP1-based degrader for the desired time points. Include a vehicle control (e.g., DMSO).

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration of each lysate.

-

Normalize the protein concentration of all samples.

-

Prepare protein samples for SDS-PAGE by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]

-

Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the chemiluminescent signal using an appropriate imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key cIAP1-related signaling pathways and a typical experimental workflow for characterizing a cIAP1-based PROTAC.

References

- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. ptglab.com [ptglab.com]

BIRC2 Recruiting Ligands for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A key component of a PROTAC is the E3 ligase-recruiting ligand, which determines which of the over 600 human E3 ligases is engaged to ubiquitinate the protein of interest. Baculoviral IAP repeat-containing protein 2 (BIRC2), also known as cellular inhibitor of apoptosis protein 1 (cIAP1), is a compelling E3 ligase for PROTAC development due to its role in apoptosis and inflammation, and its frequent overexpression in cancer.

This technical guide provides a comprehensive overview of BIRC2-recruiting ligands for PROTAC development. It summarizes the key ligands, their binding affinities, and the degradation efficacy of PROTACs that utilize them. Furthermore, it details the experimental protocols for the essential assays in BIRC2-based PROTAC development and provides visual diagrams of the relevant signaling pathways and experimental workflows.

BIRC2-Recruiting Ligands and PROTAC Performance: A Quantitative Overview

Several classes of small molecules have been identified as ligands that bind to the Baculovirus IAP Repeat (BIR) domains of BIRC2 and other inhibitor of apoptosis proteins (IAPs), making them suitable for recruitment in PROTAC design. The most prominent among these are derivatives of Bestatin (B1682670), MV1, and LCL161. The choice of ligand and the overall architecture of the PROTAC molecule significantly impact its ability to induce the degradation of the target protein.

Binding Affinities of BIRC2-Recruiting Ligands

The affinity of the E3 ligase ligand for its target is a critical parameter in PROTAC design. High-affinity binding can contribute to the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a prerequisite for target ubiquitination and degradation. The following table summarizes the binding affinities of commonly used IAP ligands for BIRC2 (cIAP1) and other related IAP family members.

| Ligand Class | Specific Ligand | Target IAP | BIR Domain | Binding Affinity (K_i_ / K_d_ / IC_50_) | Reference |

| SMAC Mimetics | GDC-0152 | cIAP1 | BIR3 | K_i_ = 17 nM | [1][2] |

| cIAP2 | BIR3 | K_i_ = 43 nM | [1][2] | ||

| XIAP | BIR3 | K_i_ = 28 nM | [1][2] | ||

| ML-IAP | BIR | K_i_ = 14 nM | [1][2] | ||

| LCL161 | cIAP1 | BIR3 | K_d_ = 490 nM | [3] | |

| cIAP2 | - | High Affinity | [4] | ||

| XIAP | - | High Affinity | [4] | ||

| Bestatin Analogs | Methyl Bestatin | cIAP1 | BIR3 | Direct Interaction Demonstrated | [5] |

| HAB-5A | cIAP1 | - | IC_50_ = 0.53 µM (degradation) | [6] | |

| IAP Antagonists | MV1 | cIAP1, cIAP2, XIAP | - | Pan-antagonist | [7] |

Degradation Efficacy of BIRC2-Recruiting PROTACs

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC_50_ (the concentration of PROTAC that induces 50% degradation of the target protein) and the D_max_ (the maximum percentage of degradation achieved). The table below presents a selection of BIRC2-recruiting PROTACs and their reported degradation performance against various protein targets.

| PROTAC Name/Identifier | BIRC2 Ligand | Target Protein | Cell Line | DC_50_ | D_max_ | Reference |

| SNIPER(ER)-87 | LCL161 derivative | ERα | - | IC_50_ = 0.097 µM | - | [8] |

| SNIPER(ABL)-058 | LCL161 derivative | BCR-ABL | - | DC_50_ = 10 µM | - | [8] |

| A1874 | Nutlin-3a (recruits MDM2, often studied alongside IAP PROTACs) | BRD4 | - | Nanomolar | ~98% | [9][10] |

| RIPK2-IAP PROTAC 4 | IAP Ligand | RIPK2 | Human PBMCs | pDC_50_ = 7.9 ± 0.2 | 69.2 ± 11.5% | [11] |

| HDAC PROTAC 7 | IAP Ligand | HDAC1 | HCT116 | DC_50_ = 0.91 ± 0.02 µM | - | [12] |

| HDAC3 | HCT116 | DC_50_ = 0.64 ± 0.03 µM | - | [12] | ||

| HDAC PROTAC 9 | IAP Ligand | HDAC1 | HCT116 | DC_50_ = 0.55 ± 0.18 µM | - | [12] |

| HDAC3 | HCT116 | DC_50_ = 0.53 ± 0.13 µM | - | [12] | ||

| HDAC PROTAC 22 | IAP Ligand | HDAC3 | HCT116 | DC_50_ = 0.44 ± 0.03 µM | 77% | [12] |

Signaling Pathways and Mechanisms

BIRC2 in Apoptosis Regulation

BIRC2 is a key regulator of apoptosis, or programmed cell death. It functions as an E3 ubiquitin ligase and contains three BIR domains that are crucial for its interactions with other proteins. BIRC2 can inhibit apoptosis by binding to and promoting the degradation of pro-apoptotic proteins such as caspases. It also plays a significant role in the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Mechanism of Action of BIRC2-Recruiting PROTACs

BIRC2-recruiting PROTACs function by inducing the formation of a ternary complex between BIRC2, the PROTAC molecule, and the target protein. This proximity allows BIRC2's E3 ligase activity to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

General Workflow for BIRC2-PROTAC Development

The development and characterization of a BIRC2-recruiting PROTAC typically follows a multi-step workflow, from initial design and synthesis to in-depth cellular and biophysical characterization.

Detailed Methodologies for Key Experiments

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line of interest

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Calculate DC_50_ and D_max_ values from the dose-response curve.

-

Objective: To measure the kinetics of target protein degradation in real-time in living cells.

Materials:

-

CRISPR/Cas9-edited cell line with the target protein endogenously tagged with HiBiT

-

LgBiT protein (can be stably expressed in the cell line or added exogenously)

-

Nano-Glo® Live Cell Assay System (Promega)

-

White, opaque 96-well or 384-well plates

-

PROTAC compound

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the HiBiT-tagged cell line in white, opaque plates at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Assay Setup:

-

Prepare a serial dilution of the PROTAC compound in cell culture medium.

-

Prepare the Nano-Glo® Live Cell Assay reagent according to the manufacturer's instructions.

-

-

Measurement:

-

Add the Nano-Glo® reagent to the cells and incubate to allow for substrate equilibration.

-

Add the PROTAC dilutions to the wells.

-

Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., every 15 minutes for 24 hours) using a plate-based luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle control at each time point.

-

Plot the normalized luminescence over time for each PROTAC concentration.

-

From these kinetic curves, calculate degradation rates, DC_50_, and D_max_ values.

-

Objective: To measure the binding kinetics and affinity of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified BIRC2 protein (or a relevant BIR domain)

-

Purified target protein

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Immobilization:

-

Immobilize the BIRC2 protein onto the sensor chip surface using standard amine coupling or affinity capture methods.

-

-

Binary Interaction Analysis (Optional but Recommended):

-

Inject a series of concentrations of the PROTAC over the BIRC2 surface to determine the binary binding affinity.

-

Inject a series of concentrations of the target protein over the BIRC2 surface to assess for any direct interaction.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.

-

Inject these solutions over the immobilized BIRC2 surface.

-

Alternatively, co-inject the PROTAC and target protein at varying concentrations.

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate binding models to determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_) for the ternary complex.

-

Calculate the cooperativity factor (α) by comparing the affinity of the target protein for the BIRC2-PROTAC complex versus its affinity for BIRC2 alone.

-

Objective: To determine the thermodynamic parameters (ΔH, ΔS, K_D_, stoichiometry) of ternary complex formation.

Materials:

-

ITC instrument

-

Purified BIRC2 protein

-

Purified target protein

-

PROTAC compound

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Concentrations should be chosen based on the expected K_D_ values.

-

-

Experiment Setup:

-

Load the BIRC2 protein into the sample cell.

-

Load a solution of the PROTAC and the target protein into the injection syringe.

-

-

Titration:

-

Perform a series of injections of the PROTAC/target protein solution into the BIRC2 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.

-

Conclusion

BIRC2 is a promising E3 ligase for the development of novel PROTAC therapeutics, particularly in the context of oncology. The availability of well-characterized ligands such as derivatives of Bestatin, MV1, and LCL161 provides a solid foundation for the design of BIRC2-recruiting PROTACs. The successful development of such degraders relies on a comprehensive understanding of their mechanism of action, which can be elucidated through a combination of quantitative cellular and biophysical assays. This guide provides the foundational knowledge and experimental framework to aid researchers in the design, synthesis, and characterization of effective BIRC2-based PROTACs, ultimately contributing to the advancement of this exciting therapeutic modality.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Role of cIAP1 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal E3 ubiquitin ligase that functions as a critical node in the regulation of cellular signaling pathways, particularly those governing inflammation, immunity, and cell death. As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1's influence extends far beyond the direct inhibition of caspases. Its primary role lies within the ubiquitin-proteasome system, where it orchestrates the ubiquitination of a diverse range of substrates, thereby dictating their stability, localization, and activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cIAP1's function, its key substrates, and its integral role in the tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling pathways. Furthermore, this guide details established experimental protocols for the investigation of cIAP1's E3 ligase activity and its protein-protein interactions, and presents quantitative data to support a comprehensive understanding of its biochemical and cellular functions.

Introduction: cIAP1 as a RING E3 Ubiquitin Ligase

The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, controlling protein turnover and a vast array of cellular processes. The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.

cIAP1 is a RING (Really Interesting New Gene) finger domain-containing E3 ubiquitin ligase. Its enzymatic activity is conferred by the C-terminal RING domain, which facilitates the transfer of ubiquitin to substrate proteins.[1] Beyond the RING domain, cIAP1 possesses several other key functional domains that mediate its interactions and regulate its activity:

-

Three Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3): These domains are crucial for protein-protein interactions. The BIR1 domain of cIAP1 binds to TNF receptor-associated factor 2 (TRAF2), a key interaction for its recruitment to signaling complexes.[2] The BIR3 domain can bind to the N-terminal tetrapeptide motif of proteins like the second mitochondria-derived activator of caspases (Smac)/DIABLO, an interaction that can modulate cIAP1 activity.[3]

-

A Ubiquitin-Associated (UBA) domain: This domain allows cIAP1 to bind to ubiquitin chains, which can influence its own activity and its interaction with ubiquitinated substrates.[4] The UBA domain contributes to optimal ubiquitin-lysine occupancy on substrates like RIPK1.[5]

-

A Caspase Recruitment Domain (CARD): The CARD domain of cIAP1 is involved in autoinhibition of its E3 ligase activity by preventing RING dimerization.[6][7]

The activation of cIAP1's E3 ligase activity is a tightly regulated process. In its inactive state, the CARD domain interacts with the RING domain, preventing its dimerization, which is essential for E2 enzyme binding and ubiquitin transfer.[8][9] The binding of Smac mimetics or the interaction with TRAF2 can induce a conformational change in cIAP1, relieving this autoinhibition, promoting RING dimerization, and thereby activating its E3 ligase function.[10][11]

Quantitative Analysis of cIAP1 Interactions and Activity

The following tables summarize key quantitative data related to cIAP1's binding affinities and its regulation.

| Interaction | Binding Partner Domain | cIAP1 Domain | Dissociation Constant (Kd) | Method |

| cIAP1 - Smac mimetic (Smac037) | - | BIR3 | Low nanomolar EC50 | Competitive Binding Assay |

| cIAP1 - Smac-rhodamine | - | BIR3 | 4.8 ± 0.6 nM | Fluorescence Polarization |

| cIAP2 - Smac-rhodamine | - | BIR3 | 23.6 ± 1.6 nM | Fluorescence Polarization |

| TRAF2 - cIAP2 | TRAF-N | BIR1 | ~1 µM (estimated) | Isothermal Titration Calorimetry (ITC) |

| TRAF1 - cIAP2 | TRAF-N | BIR1 | 127 µM | Equilibrium Dialysis |

Table 1: Binding Affinities of cIAP1 and its Homolog cIAP2 with Key Interaction Partners. This data highlights the high-affinity interaction of Smac mimetics with the BIR3 domain of cIAP1 and compares the binding affinities of TRAF1 and TRAF2 with cIAP2, indicating a stronger interaction with TRAF2.[3][12][13]

cIAP1 in the TNF-α Signaling Pathway and NF-κB Activation

cIAP1 is a central player in the cellular response to the pro-inflammatory cytokine TNF-α. Upon TNF-α binding to its receptor, TNFR1, a multi-protein complex known as Complex I is assembled at the receptor. This complex includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex primarily through its interaction with TRAF2.[2]

Within Complex I, the E3 ligase activity of cIAP1 is critical for the ubiquitination of several components, most notably RIPK1. cIAP1 can catalyze the formation of various ubiquitin chain linkages on RIPK1, including K11, K48, K63, and linear chains.[14][15]

-

K63-linked and Linear Ubiquitination: These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling molecules. K63-linked chains on RIPK1 facilitate the recruitment of the LUBAC (Linear Ubiquitin Chain Assembly Complex), which in turn generates linear (M1-linked) ubiquitin chains.[16] These linear chains are specifically recognized by the NEMO (NF-κB Essential Modulator) subunit of the IKK (IκB kinase) complex.[17][18] This recruitment leads to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for proteasomal degradation and allowing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-survival and pro-inflammatory genes.

-

K48-linked Ubiquitination: cIAP1 can also mediate the K48-linked ubiquitination of RIPK1, which typically signals for proteasomal degradation.[5][14] This can serve as a mechanism to terminate the signal and prevent excessive inflammation.

The ubiquitination of RIPK1 by cIAP1 is a crucial checkpoint that determines the cellular outcome of TNF-α signaling. By promoting the formation of a pro-survival signaling platform, cIAP1 prevents RIPK1 from engaging in the formation of death-inducing complexes.

References

- 1. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. CARD-mediated autoinhibition of cIAP1's E3 ligase activity suppresses cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Linear ubiquitination of NEMO negatively regulates the interferon antiviral response through disruption of the MAVS-TRAF3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Specific recognition of linear ubiquitin chains by NEMO is important for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of cIAP1 binders

An In-depth Technical Guide on the Structure-Activity Relationship of cIAP1 Binders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cell death and survival pathways. As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3), a central Ubiquitin-Associated (UBA) domain, a Caspase Recruitment Domain (CARD), and a C-terminal RING (Really Interesting New Gene) E3 ubiquitin ligase domain.[1] Its overexpression is frequently observed in various cancers, where it contributes to therapeutic resistance by inhibiting apoptosis. This makes cIAP1 a compelling target for anticancer drug development.[1]

The primary mechanism of cIAP1 binders, particularly SMAC mimetics, involves mimicking the endogenous IAP antagonist SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP Binding Protein with Low pI).[2] These compounds bind to the BIR3 domain of cIAP1, inducing a conformational change that promotes RING domain dimerization and activates its E3 ligase activity.[3] This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[4] The depletion of cIAP1 has two major consequences: it prevents the ubiquitination and degradation of pro-apoptotic signaling molecules like RIPK1, leading to caspase-8 activation and apoptosis, and it stabilizes NIK, activating the non-canonical NF-κB pathway.[3][5]

This guide provides a detailed overview of the structure-activity relationships (SAR) of cIAP1 binders, outlines key experimental protocols for their characterization, and visualizes the critical signaling and experimental pathways.

Structure-Activity Relationship of SMAC Mimetics

The discovery of cIAP1 binders has been largely driven by the development of small molecules that mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of the endogenous protein SMAC.[2] These SMAC mimetics bind to a conserved groove on the BIR3 domain of IAPs. While many SMAC mimetics are pan-IAP inhibitors, significant efforts have been made to develop compounds with selectivity for cIAP1/2 over XIAP to dissect their distinct biological roles.[2][6]

A central scaffold for many potent cIAP1 binders is based on a non-peptidic core designed to present key pharmacophoric elements in a similar orientation to the native AVPI peptide. Structure-activity relationship studies have revealed critical insights for achieving high affinity and selectivity.

Key Binding Interactions and SAR Insights

Starting from a potent, cell-permeable SMAC mimetic (Compound 1), modifications have been explored to enhance selectivity for cIAP1/2 over XIAP. A key modification involved replacing a diphenylmethyl group with a benzyl (B1604629) group (yielding Compound 2), which served as a template for further optimization.[2] The subsequent SAR study focused on substitutions on the phenyl ring of this benzyl group.

-

Probing the Phenyl Group: Introducing substituents at the para-position of the phenyl ring in Compound 2 had a major impact on binding affinity and selectivity.

-

Small halogen substituents (p-F, p-Cl, p-Br) resulted in compounds (3, 4, and 5, respectively) with low nanomolar binding affinities for cIAP1 and cIAP2.

-

Crucially, these substitutions significantly weakened the binding to XIAP, leading to a dramatic increase in selectivity for cIAP1 over XIAP (from 69-fold for the parent compound 2 to over 900-fold for compound 5).[2]

-

-

Effect of Substituent Position: Moving the halogen or CF3 substituents to the ortho- or meta-positions resulted in weaker binding to both cIAP1/2 and XIAP compared to the para-substituted analogs.[2] This highlights the specific and constrained nature of the binding pocket accommodating this part of the molecule.

-

Impact on Cellular Activity: The high selectivity for cIAP1/2 translated directly to cellular activity. Highly selective compounds like Compound 5 effectively induced the degradation of cIAP1 protein in cancer cells at low nanomolar concentrations and potently triggered apoptosis.[2][6] Mechanistic studies confirmed that this apoptosis induction was dependent on caspase-8 and caspase-3, consistent with the known mechanism of SMAC mimetics that function through cIAP1 depletion.[2][6]

Quantitative SAR Data for cIAP1 Binders

The following table summarizes the binding affinities (Ki, nM) of a series of non-peptidic SMAC mimetics for the BIR3 domains of cIAP1, cIAP2, and XIAP, illustrating the structure-activity relationship and the basis for selectivity.

| Compound | R-group (on phenyl) | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP Ki / cIAP1 Ki) |

| 2 | H | 4.7 | 10.3 | 323 | 69 |

| 3 | p-F | 1.8 | 4.9 | 393 | 218 |

| 4 | p-Cl | 1.1 | 3.0 | 870 | 791 |

| 5 | p-Br | 3.2 | 9.5 | 3077 | 962 |

| 7 | p-I | 1.4 | 4.1 | 3233 | 2309 |

| 16 | o-F | 10.1 | 24.3 | 647 | 64 |

| 18 | m-F | 10.3 | 25.8 | 1583 | 154 |

| 20 | m-Cl | 13.0 | 33.7 | 3867 | 297 |

Data summarized from Lu et al., ACS Med. Chem. Lett., 2014.[2]

Experimental Protocols

Characterizing cIAP1 binders requires a suite of biochemical and cellular assays to determine binding affinity, mechanism of action, and cellular efficacy.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is a competitive binding assay used to determine the affinity of test compounds for the cIAP1 BIR3 domain.[7]

-

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Terbium cryptate-labeled anti-tag antibody (donor) and a red-labeled ligand (e.g., LCL161-Red, acceptor). When a GST-tagged cIAP1 BIR3 protein is bound by both the antibody and the fluorescent ligand, FRET occurs. Unlabeled test compounds compete with the fluorescent ligand for binding to cIAP1, leading to a decrease in the FRET signal.[7]

-

Methodology:

-

Plate Preparation: Dispense test compounds at various concentrations into a low-volume 384-well white plate.

-

Reagent Addition:

-

Add GST-tagged human cIAP1 BIR3 binding domain to all wells.

-

Add a pre-mixed solution of the HTRF reagents: anti-GST antibody labeled with Terbium cryptate and a cIAP1 ligand labeled with a red fluorophore (e.g., d2).[7]

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. No washing steps are required.[7]

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the compound concentration. Determine the IC50 value from the resulting dose-response curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Autoubiquitination Assay

This assay assesses the ability of a compound to modulate the E3 ligase activity of cIAP1. SMAC mimetics are known to promote this activity.[3]

-

Principle: The E3 ligase activity of cIAP1 is measured by its ability to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to itself (autoubiquitination). This results in the formation of higher molecular weight polyubiquitinated cIAP1 species, which can be detected by SDS-PAGE and Western blotting.[3]

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer (e.g., 75 mM Tris pH 8, 2 mM DTT, 5 mM MgCl2, 4 mM ATP):[8]

-

Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).[3][8]

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Western Blotting: Probe the membrane with an anti-cIAP1 antibody to visualize the unmodified cIAP1 and the higher molecular weight smear characteristic of polyubiquitination. An increase in the ubiquitination smear in the presence of the compound indicates activation of E3 ligase activity.[3]

-

Cellular cIAP1 Degradation Assay

This assay determines if a cIAP1 binder induces the degradation of the cIAP1 protein within cancer cells, a key hallmark of SMAC mimetic activity.

-

Principle: Cells are treated with the test compound, and the level of endogenous cIAP1 protein is measured over time by Western blotting. A potent SMAC mimetic will cause a rapid and dose-dependent decrease in cIAP1 protein levels.[2][6]

-

Methodology:

-

Cell Culture: Plate cancer cells known to be sensitive to SMAC mimetics (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.01 to 10 µM) for a specified time (e.g., 4 or 24 hours).[2][6]

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cIAP1.

-

Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the relative decrease in cIAP1 protein levels compared to the vehicle-treated control.[9]

-

Visualizations: Pathways and Workflows

cIAP1 Signaling in the TNF-α Pathway

cIAP1 is a critical node in the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, determining the cellular outcome between survival (NF-κB activation) and death (apoptosis).

Caption: TNF-α signaling pathway regulated by cIAP1.

Experimental Workflow for cIAP1 Binder Characterization

The process of identifying and validating a novel cIAP1 binder follows a logical progression from high-throughput screening to detailed cellular mechanism of action studies.

Caption: Workflow for cIAP1 binder discovery and validation.

Conclusion

The structure-activity relationship of cIAP1 binders is a well-explored field, with clear guidelines for achieving high potency and selectivity. The development of non-peptidic SMAC mimetics has demonstrated that targeting the BIR3 domain of cIAP1 is a viable therapeutic strategy. By inducing the E3 ligase-mediated autoubiquitination and degradation of cIAP1, these compounds effectively switch a pro-survival signal into a pro-apoptotic one. The key to developing selective inhibitors lies in exploiting subtle differences in the binding grooves between the BIR domains of different IAP family members, as shown by the successful optimization of para-substituted phenyl scaffolds. The robust suite of biochemical and cellular assays available allows for the thorough characterization of new chemical entities, paving the way for the development of next-generation IAP-targeted cancer therapies.

References

- 1. pnas.org [pnas.org]

- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. revvity.com [revvity.com]

- 8. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Targeted Therapeutics

In the landscape of modern drug discovery, the ability to selectively modulate the levels of specific proteins is paramount. While traditional small-molecule inhibitors have proven effective against many enzymatic targets, a significant portion of the proteome, including scaffold proteins and transcription factors, has remained largely "undruggable." Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a powerful technology to address this challenge. SNIPERs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2][3][4] This technical guide provides an in-depth exploration of the core principles of SNIPER technology, its mechanism of action, experimental validation, and its potential to revolutionize therapeutic interventions.

SNIPERs represent a distinct class of targeted protein degraders that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligases.[5][6][7] This distinguishes them from other degrader technologies like Proteolysis Targeting Chimeras (PROTACs), which typically engage E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][8] The fundamental structure of a SNIPER molecule consists of three key components: a ligand that specifically binds to the target protein, a ligand that recruits an IAP E3 ligase, and a chemical linker that connects the two.[1] This tripartite architecture enables the formation of a ternary complex between the target protein, the SNIPER molecule, and the IAP E3 ligase, thereby initiating the process of targeted protein degradation.

The SNIPER Signaling Pathway: A Step-by-Step Mechanism

The mechanism of action of SNIPERs is a sophisticated and highly specific process that leverages the cell's own machinery for protein turnover. The key steps are outlined below and illustrated in the accompanying diagram.

-

Ternary Complex Formation: The SNIPER molecule, with its two distinct ligands, facilitates the proximity-induced formation of a ternary complex, bringing the target protein and an IAP E3 ligase (such as cIAP1 or XIAP) together.[9][10]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited IAP E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[7][]

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[7][] The proteasome unfolds and degrades the target protein into small peptides, effectively erasing it from the cell. The SNIPER molecule, having facilitated this process, is then released and can participate in further rounds of degradation, acting in a catalytic manner.

Caption: The signaling pathway of SNIPER-mediated protein degradation.

Quantitative Analysis of SNIPER Activity

The efficacy of SNIPER compounds is typically quantified by two key metrics: the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). The DC50 value represents the concentration of the SNIPER compound required to degrade 50% of the target protein, while the IC50 value indicates the concentration needed to inhibit a biological process (such as cell proliferation) by 50%. The following tables summarize the reported activities of several SNIPER compounds against their respective targets.

| SNIPER Compound | Target Protein | IAP Ligand | Cell Line | DC50 (µM) | Reference |

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | - | 0.3 | [1][6] |

| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | - | 5 | [1][5] |

| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | - | 0.3 | [1] |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | - | 0.01 | [5][8] |

| SNIPER(ABL)-044 | BCR-ABL | Bestatin | - | 10 | [1][5] |

| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | - | 10 | [1][5][8] |

| SNIPER(ER)-87 | ERα | LCL161 derivative | - | 0.003 | [9][12] |

| SNIPER Compound | Target Protein | IAP Ligand | Cell Line | IC50 (µM) | Reference |

| SNIPER(ER)-87 | ERα | LCL161 derivative | MCF-7 | 0.0156 | [2] |

| SNIPER(ER)-87 | ERα | LCL161 derivative | T47D | 0.0096 | [2] |

| SNIPER(BRD)-1 | cIAP1 | LCL161 | - | 0.0068 | [1] |

| SNIPER(BRD)-1 | cIAP2 | LCL161 | - | 0.017 | [1] |

| SNIPER(BRD)-1 | XIAP | LCL161 | - | 0.049 | [1] |

| SNIPER(ABL)-039 | ABL | LCL161 derivative | - | 0.00054 | [8][13] |

| SNIPER(ABL)-039 | cIAP1 | LCL161 derivative | - | 0.01 | [8][13] |

| SNIPER(ABL)-039 | cIAP2 | LCL161 derivative | - | 0.012 | [8][13] |

| SNIPER(ABL)-039 | XIAP | LCL161 derivative | - | 0.05 | [8][13] |

Experimental Protocols for SNIPER Validation

Validating the efficacy and mechanism of a novel SNIPER compound requires a series of well-defined experiments. The following protocols provide a general framework for the key assays involved in SNIPER characterization.

General Experimental Workflow

The validation of a SNIPER compound typically follows a logical progression from initial synthesis to in-depth mechanistic studies and finally to in vivo evaluation.

Caption: A typical workflow for the development and validation of SNIPER compounds.

Protocol 1: Western Blotting for Protein Degradation

Objective: To determine the ability of a SNIPER compound to induce the degradation of the target protein in a dose- and time-dependent manner.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

SNIPER compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the SNIPER compound or vehicle (DMSO) for different time points. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the SNIPER compound.

-

Cell Lysis and Protein Quantification: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the effect of SNIPER-induced protein degradation on cell viability or proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

SNIPER compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: In Vivo Ubiquitination Assay

Objective: To demonstrate that the SNIPER compound induces the ubiquitination of the target protein within cells.

Materials:

-

Cells expressing the target protein

-

Expression vector for HA-tagged or His-tagged ubiquitin

-

Transfection reagent

-

SNIPER compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (denaturing, e.g., containing SDS)

-

Immunoprecipitation (IP) buffer

-

Antibody against the ubiquitin tag (e.g., anti-HA or anti-His) or the target protein

-

Protein A/G agarose (B213101) beads or magnetic beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfection and Treatment: Transfect cells with the tagged-ubiquitin expression vector. After 24-48 hours, treat the cells with the SNIPER compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.

-

Immunoprecipitation: Dilute the lysates with IP buffer to reduce the denaturant concentration. Immunoprecipitate the ubiquitinated proteins using an antibody against the ubiquitin tag or the target protein, coupled to beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by Western blotting using an antibody against the target protein to detect the characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination.

Conclusion and Future Perspectives

SNIPER technology represents a significant advancement in the field of targeted protein degradation. By harnessing the activity of IAP E3 ligases, SNIPERs offer a novel approach to eliminate disease-causing proteins, including those previously considered undruggable. The modular nature of SNIPERs allows for the rational design of degraders against a wide array of targets, opening up new avenues for therapeutic intervention in oncology, immunology, and other disease areas. As our understanding of the ubiquitin-proteasome system deepens and new IAP ligands are discovered, the potential for developing highly potent and selective SNIPER-based therapeutics will continue to expand, heralding a new era of precision medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNIPER | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. SNIPER(ER)-87 | Active Degraders | Tocris Bioscience [tocris.com]

- 10. tandfonline.com [tandfonline.com]

- 12. bio-techne.com [bio-techne.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Function of the RING Domain in cIAP1-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cellular signaling, particularly in pathways governing inflammation, immunity, and cell survival. A member of the E3 ubiquitin ligase family, cIAP1's enzymatic activity is conferred by its C-terminal RING (Really Interesting New Gene) domain. This domain is not merely a structural component but the catalytic core that orchestrates the ubiquitination and subsequent proteasomal degradation of target proteins, as well as cIAP1 itself. Understanding the intricate function of the RING domain is critical for elucidating disease mechanisms and for the rational design of therapeutics, such as SMAC mimetics, that modulate its activity. This guide provides a detailed examination of the cIAP1 RING domain's structure, mechanism of action, regulation, and its central role in cellular homeostasis and disease.

Introduction to cIAP1 and its Domain Architecture

Cellular IAP1 (also known as BIRC2) is a multifaceted protein that acts as a key node in cellular signaling networks.[1] While initially characterized for its role in apoptosis, its primary functions are now understood to revolve around the regulation of NF-κB signaling and inflammation through its E3 ubiquitin ligase activity.[2][3]

The structure of cIAP1 comprises several key domains:

-

Three Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3): These are protein-protein interaction modules. BIR1 is crucial for interacting with TRAF2, while BIR3 binds to caspase-9 and SMAC/DIABLO.[4]

-

A Ubiquitin-Associated (UBA) domain: Involved in binding to ubiquitin chains.

-

A Caspase Activation and Recruitment Domain (CARD): This domain plays a role in autoinhibition of the E3 ligase activity.[5]

-

A C-terminal RING domain: This zinc-finger motif is the catalytic heart of cIAP1, conferring its E3 ubiquitin ligase function.[6][7]

The RING domain is essential for mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, thereby flagging it for proteasomal degradation or altering its function.[8]

The Core Function: RING Domain-Mediated E3 Ligase Activity

The canonical function of the cIAP1 RING domain is to act as an E3 ubiquitin ligase. This process is central to its ability to regulate protein stability and signaling.

Mechanism of Ubiquitin Transfer

The ubiquitination cascade involves three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). The cIAP1 RING domain functions by:

-

Recruiting an E2 Enzyme: The RING domain does not bind ubiquitin directly but instead recruits an E2 enzyme that is charged with ubiquitin (E2~Ub).[9][10]

-

Catalyzing Ubiquitin Transfer: By bringing the E2~Ub complex into close proximity with a substrate protein, the RING domain facilitates the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate. cIAP1 can assemble various types of ubiquitin chains (e.g., K48, K63, K11), which dictate the fate of the substrate.[2][7] K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are often involved in signaling scaffold assembly.[11]

The Critical Role of Dimerization

A key regulatory step for cIAP1's E3 ligase activity is the dimerization of its RING domain.[9][12]

-

Inactive Monomeric State: In its basal state, cIAP1 exists predominantly as an inactive monomer. The BIR and CARD domains fold back to sequester the RING domain, preventing it from dimerizing and interacting effectively with E2 enzymes.[9][12][13][14] This is a form of autoinhibition.[5]

-